molecular formula C8H4N2O2 B3213857 1,4-Dicyanatobenzene CAS No. 1129-80-2

1,4-Dicyanatobenzene

Cat. No. B3213857
CAS RN: 1129-80-2
M. Wt: 160.13 g/mol
InChI Key: GUGZCSAPOLLKNG-UHFFFAOYSA-N
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Description

1,4-Dicyanatobenzene (DCB) is an organic compound that is widely used in the field of materials science and engineering. It is a white crystalline powder that is soluble in organic solvents such as acetone, chloroform, and benzene. DCB is a versatile compound that has been used in the synthesis of various polymers, resins, and composites.

Scientific Research Applications

Lossen Rearrangement Reaction

Research explored the synthesis of 1,4-diisocyanatobenzene through a green and non-toxic route, utilizing bio-based starting materials. This process involved the Lossen rearrangement reaction and is significant for the production of industrially important chemicals like isocyanates and amines (Sanaallah, 2016).

Luminescent Materials

Another study focused on the synthesis of novel luminescent materials using 1,4-dithienyl-2,5-divinylbenzenes, which underwent oxidative photocyclization to form bent anthradithiophenes. This research contributes to the development of new materials with potential applications in optoelectronics and photonics (Pietrangelo, MacLachlan, Wolf, & Patrick, 2007).

Catholyte Materials for Batteries

1,4-Dimethoxybenzene derivatives, related to 1,4-dicyanatobenzene, were studied for their use as catholytes in non-aqueous redox flow batteries. Modifications in the molecular structure, such as incorporating bicyclic substitutions, led to improved solubility and chemical stability of the catholyte molecule in the charged state (Zhang et al., 2017).

Photoinduced Electron-Transfer Reactions

Research on substituted 1,4-dicyanobenzenes revealed their application as electron-accepting photosensitizers. The study found that the efficiency of photosensitized reactions is significantly influenced by the substituents of 1,4-dicyanobenzene (Osoda, Pannecoucke, & Narasaka, 1995).

Future Directions

: Hanke, U. M., Wacker, L., Haghipour, N., Schmidt, M. W. I., Eglinton, T. I., & McIntyre, C. P. (2017). Comprehensive radiocarbon analysis of benzene polycarboxylic acids (BPCAs) derived from pyrogenic carbon in environmental samples. Radiocarbon, 59(4), 1103-1116. DOI: 10.1017/RDC.2017.44

: Bird, M. I., Wurster, C. M., de Paula Silva, P. H., Paul, N. A., & de Nys, R. (2015). Algal biochar: effects and applications. GCB Bioenergy, 7(1), 127-144. DOI: 10.1111/gcbb.12186

: Sigma-Aldrich. (2024). 1,4-Dicyanobenzene. Product Information

properties

IUPAC Name

(4-cyanatophenyl) cyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O2/c9-5-11-7-1-2-8(4-3-7)12-6-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGZCSAPOLLKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC#N)OC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601309378
Record name C,C′-1,4-Phenylene dicyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dicyanatobenzene

CAS RN

1129-80-2
Record name C,C′-1,4-Phenylene dicyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1129-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C,C′-1,4-Phenylene dicyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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